
3S,7,11-Trimethyl-6E,10-dodecadienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3S,7,11-Trimethyl-6E,10-dodecadienal is an organic compound with the molecular formula C15H26OThis compound is characterized by its floral odor and is used in various applications, including as a fragrance component .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3S,7,11-Trimethyl-6E,10-dodecadienal typically involves the use of starting materials such as isoprene units. The synthetic route may include steps like:
Isoprene Condensation: Combining isoprene units to form a longer carbon chain.
Oxidation: Introducing an aldehyde group at the desired position.
Isomerization: Ensuring the correct geometric configuration (E-configuration) at the double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often use catalysts and controlled reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3S,7,11-Trimethyl-6E,10-dodecadienal can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3S,7,11-Trimethyl-6E,10-dodecadienal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in biological processes and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the fragrance industry for its floral scent.
Mécanisme D'action
The mechanism of action of 3S,7,11-Trimethyl-6E,10-dodecadienal involves its interaction with molecular targets such as receptors or enzymes. The compound’s effects are mediated through pathways that may include signal transduction and metabolic processes. The specific molecular targets and pathways can vary depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7,11-Trimethyl-2,6,10-dodecatrienal: Another fatty aldehyde with similar structural features.
3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol: A related alcohol with similar carbon skeleton.
Uniqueness
3S,7,11-Trimethyl-6E,10-dodecadienal is unique due to its specific geometric configuration and functional groups, which contribute to its distinct chemical properties and applications .
Propriétés
Numéro CAS |
194934-66-2 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
(3S,6E)-3,7,11-trimethyldodeca-6,10-dienal |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,12,15H,5-6,8,10-11H2,1-4H3/b14-9+/t15-/m0/s1 |
Clé InChI |
ITBYWGRSPHMAEE-HNRFISLBSA-N |
SMILES isomérique |
C[C@@H](CC/C=C(\C)/CCC=C(C)C)CC=O |
SMILES canonique |
CC(CCC=C(C)CCC=C(C)C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



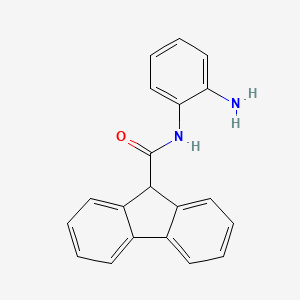
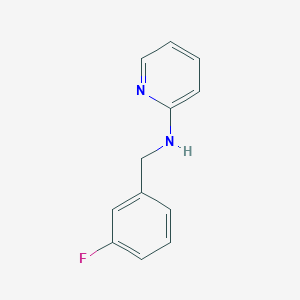
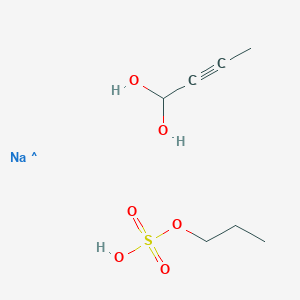
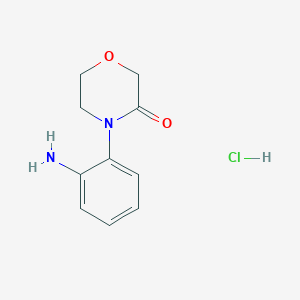
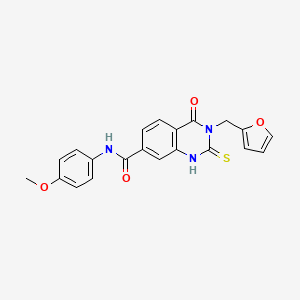
![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14114157.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B14114158.png)
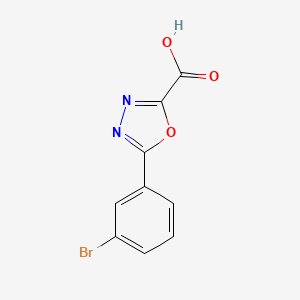
![4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine](/img/structure/B14114174.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114175.png)


![6'-Bromo-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-2-carboxylic acid](/img/structure/B14114198.png)
